![molecular formula C14H20N2O4S2 B2744611 4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]morpholine CAS No. 1097900-88-3](/img/structure/B2744611.png)

4-[1-(thiophene-2-sulfonyl)piperidine-2-carbonyl]morpholine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Morpholino compounds are versatile and used in various fields ranging from drug development to material synthesis. They are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

While specific synthesis information for this compound is not available, morpholine derivatives are synthesized through various intra- and intermolecular reactions . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

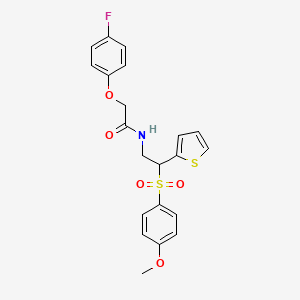

Morpholino compounds, including those with thiophen-2-ylsulfonyl piperidin-2-yl)methanone structures, have been extensively studied for their unique chemical properties and potential bioactivities. For instance, the synthesis and structural elucidation of such compounds have been explored to understand their antiproliferative activities and structural conformations. A notable study describes the preparation of a morpholino compound and its evaluation for antiproliferative activity. The structural characterization included IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, revealing its crystallization in the monoclinic system and the stability provided by inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Enzyme Inhibitory Activities

Further research has focused on the enzyme inhibitory activities of morpholino and thiophene-based heterocyclic compounds. One study designed and evaluated a series of such compounds for their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Among these, certain compounds demonstrated significant inhibitory activity, with molecular docking studies providing insights into the interactions at the enzyme active sites (Cetin et al., 2021).

Catalytic Applications

Morpholino compounds have also been investigated for their catalytic applications. A particular study highlighted the chemoselective N-heterocyclic carbene-catalyzed cross-benzoin reactions facilitated by morpholinone- and piperidinone-derived triazolium salts. This research emphasized the importance of the fused ring in triazolium salts for achieving high yields in these reactions (Langdon et al., 2014).

Anticancer Activities

Another important area of application is in the development of anticancer agents. Compounds featuring the morpholino moiety have been synthesized and tested for their antitumor activities. For example, a study synthesized a morpholino derivative and tested its inhibitory effects on various cancer cell lines, showing promising results that could lead to further pharmacological developments (Tang & Fu, 2018).

Propiedades

IUPAC Name |

morpholin-4-yl-(1-thiophen-2-ylsulfonylpiperidin-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S2/c17-14(15-7-9-20-10-8-15)12-4-1-2-6-16(12)22(18,19)13-5-3-11-21-13/h3,5,11-12H,1-2,4,6-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHLVYYOBATDSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)N2CCOCC2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-({[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}carbamoyl)benzoate](/img/structure/B2744531.png)

![3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2744532.png)

![1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2744534.png)

![N-(furan-2-ylmethyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2744535.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2744542.png)

![(5Z)-3-(2-methylphenyl)-5-[(2-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2744543.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2744544.png)

![2-[(Aminocarbamothioyl)amino]acetamide](/img/structure/B2744550.png)